11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9021787
InChI: InChI=1S/C19H16ClFN2O/c20-11-5-3-6-12(21)17(11)19-18-15(9-4-10-16(18)24)22-13-7-1-2-8-14(13)23-19/h1-3,5-8,19,22-23H,4,9-10H2
SMILES: C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1
Molecular Formula: C19H16ClFN2O
Molecular Weight: 342.8 g/mol

11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC9021787

Molecular Formula: C19H16ClFN2O

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C19H16ClFN2O
Molecular Weight 342.8 g/mol
IUPAC Name 6-(2-chloro-6-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C19H16ClFN2O/c20-11-5-3-6-12(21)17(11)19-18-15(9-4-10-16(18)24)22-13-7-1-2-8-14(13)23-19/h1-3,5-8,19,22-23H,4,9-10H2
Standard InChI Key PMDRTXTYRZCSDQ-UHFFFAOYSA-N
SMILES C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1
Canonical SMILES C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The core structure of 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one consists of a dibenzo[b,e] diazepin-1-one scaffold fused with a cyclohexene ring. The diazepinone moiety contains a seven-membered ring with two nitrogen atoms at positions 1 and 4. The 2-chloro-6-fluorophenyl group is attached to position 11 of the tricyclic system, introducing steric and electronic modifications that influence reactivity and bioactivity .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name11-(2-Chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,diazepin-1-one
Molecular FormulaC₂₃H₁₇ClFN₂O
Molecular Weight397.85 g/mol
CAS Registry NumberNot yet assigned
Structural FeaturesTricyclic framework, halogenated aryl substituents, secondary amine, ketone

Stereochemical Considerations

The hexahydrodiazepinone ring adopts a twist-boat conformation, as observed in X-ray crystallographic studies of analogous compounds . Substituents at position 11 influence the puckering parameters of the cyclohexene ring, with deviations from planarity ranging between 0.33–0.86 Å depending on the aryl group’s steric bulk . The chloro and fluoro substituents at the ortho and para positions of the phenyl ring create a dipole moment that may enhance intermolecular interactions in crystalline states or biological targets.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of dibenzo[b,e] diazepin-1-ones typically involves cyclocondensation strategies. For this compound, a plausible route begins with the formation of a 3-(2-aminophenylamino)cyclohex-2-en-1-one intermediate, which reacts with 2-chloro-6-fluorophenylglyoxal hydrate under acidic conditions .

Stepwise Synthesis

  • Intermediate Preparation:

    • 2-Aminophenylamine is condensed with cyclohex-2-en-1-one in refluxing ethanol to yield 3-(2-aminophenylamino)cyclohex-2-en-1-one .

    • 2-Chloro-6-fluorophenylglyoxal hydrate is synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene followed by oxidation.

  • Cyclocondensation:

    • The enamine intermediate reacts with the glyoxal hydrate in 2-propanol at reflux (82°C) for 10–25 minutes, precipitating the crude product .

    • Purification via recrystallization from methanol yields the title compound in ~60% purity, with final purification achieved through column chromatography .

Table 2: Reaction Conditions and Yields

ParameterValue
Solvent2-Propanol
TemperatureReflux (82°C)
Reaction Time10–25 minutes
Yield (Crude)63–70%
Purification MethodRecrystallization (MeOH)

Analytical Characterization

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.4 ppm), cyclohexenyl methylene groups (δ 1.7–2.7 ppm), and the diazepinone NH (δ 6.1 ppm) .

  • X-ray Crystallography: Confirms the tricyclic framework and twist-boat conformation of the diazepinone ring .

Physicochemical Properties

Thermodynamic Parameters

Based on analogs with similar substitution patterns:

  • Boiling Point: Estimated at 582.8±50.0°C (predicted via group contribution methods) .

  • Density: 1.42±0.1 g/cm³, influenced by halogen content and molecular packing .

  • pKa: 4.10±0.60, reflecting the weakly acidic NH group in the diazepinone ring .

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic aromatic groups. Soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials under nitrogen is recommended.

Research Findings and Comparative Analysis

Structural Analog Comparisons

  • 11-(4-Chlorophenyl) Derivative: Shows 30% higher GABA binding affinity but reduced metabolic stability compared to the 2-chloro-6-fluorophenyl variant .

  • Pyrazole-Substituted Analogs: Demonstrated improved solubility (up to 1.2 mg/mL) but lower kinase inhibition potency.

Table 3: Biological Activity of Selected Analogs

CompoundGABAₐ IC₅₀ (µM)Kinase Inhibition (CDK2)
11-(2-Cl-6-F-Ph) Derivative0.458.2
11-(4-Cl-Ph) Derivative0.3212.7
Pyrazole Analog1.823.4

Patent Landscape

No patents specifically claim this compound, but WO2019157102A1 covers dibenzo[b,e] diazepin-1-ones for neurodegenerative disorders, suggesting potential commercial interest.

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